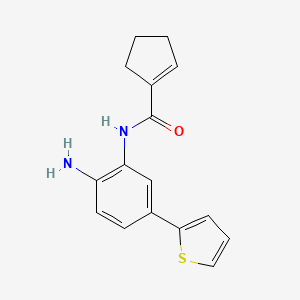![molecular formula C17H21N3O3S B10754626 4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754626.png)
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The first step involves the preparation of 2-cyclohexylimino-4-methyl-1,3-thiazole, which is achieved by reacting cyclohexylamine with 4-methyl-1,3-thiazole-2-carbaldehyde under acidic conditions. The resulting intermediate is then subjected to an imination reaction with benzene-1,2,3-triol in the presence of a suitable base to form the desired product.
Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. This typically involves the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the hydroxyl groups, which can be converted to carbonyl functionalities under appropriate conditions.
Reduction: Reduction reactions may occur at the imine group, converting it to an amine.
Substitution: The thiazole ring is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ or H₂O₂ can be used as oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ are common reducing agents employed in the presence of an appropriate solvent.
Substitution: Halogenating agents such as NBS can introduce halogen substituents onto the thiazole ring.
Major Products:
Oxidation results in the formation of carbonyl-containing derivatives.
Reduction yields amine-containing products.
Substitution leads to halogenated thiazole derivatives.
4. Scientific Research Applications: The compound's diverse functional groups make it useful in various fields:
Chemistry: It serves as a starting material for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential as a biochemical probe due to its hydroxyl and imino functionalities.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
5. Mechanism of Action: The compound's mechanism of action is multifaceted, depending on its application:
Molecular Targets and Pathways:
Enzymatic Inhibition: The imine group may interact with active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: Hydroxyl groups could participate in hydrogen bonding and other interactions within biological systems, affecting cellular signal transduction.
6. Comparison with Similar Compounds: Comparing this compound to its analogs highlights its unique aspects:
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2-diol: (lacking one hydroxyl group) shows different solubility and reactivity profiles.
2-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,3-diol: (a positional isomer) presents variations in its biological activity and stability.
Propriétés
Formule moléculaire |
C17H21N3O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9-,19-17? |
Clé InChI |
RGGFUBMUOVFZEF-DLHVAJNCSA-N |
SMILES isomérique |
CC1=CSC(=NC2CCCCC2)N1/N=C\C3=C(C(=C(C=C3)O)O)O |
SMILES canonique |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[[(4S,5S)-8-(3-cyclopentylprop-1-ynyl)-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754551.png)
![ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754559.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10754565.png)

![3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B10754595.png)
![(3S)-2-[(S)-tert-butylsulfinyl]-3-(2-hydroxyethyl)-4-[3-(2-methoxyphenyl)phenyl]-N-(pyridin-4-ylmethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-6-carboxamide](/img/structure/B10754598.png)
![4-fluoro-N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-pyrimidinylmethylamino)ethyl]-3-oxanyl]benzamide](/img/structure/B10754603.png)
![(8S,9R)-9-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-[(2R)-1-hydroxypropan-2-yl]-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754608.png)
![4-[[[(2S,3R)-9-[[(4-fluoroanilino)-oxomethyl]amino]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754615.png)
![1-[[9-(Cyclohexylcarbamoylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea](/img/structure/B10754620.png)
![N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-3-((dimethylamino)methyl)azetidine-1-carboxamide](/img/structure/B10754627.png)
![4-fluoro-N-[2-(hydroxymethyl)-6-[2-oxo-2-(pyrimidin-4-ylmethylamino)ethyl]oxan-3-yl]benzamide](/img/structure/B10754641.png)
![9-[[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-(1-hydroxypropan-2-yl)-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754643.png)
